2'-(3-Bromobenzoyl)3-bromobenzohydrazide
Description
Chemical Identity and Properties 2'-(3-Bromobenzoyl)3-bromobenzohydrazide (CAS 84196-25-8) is a brominated benzohydrazide derivative with the molecular formula C₁₄H₁₀Br₂N₂O₂ and a molecular weight of 398.05 g/mol. It is a white crystalline solid with a melting point of 150–152°C and a boiling point of 278°C. The compound is soluble in water and ethanol, making it versatile for laboratory and industrial applications .
Synthesis and Applications
The compound is synthesized through multi-step reactions involving brominated benzoic acid derivatives and hydrazine, often followed by cyclization or coupling reactions (e.g., Suzuki-Miyaura coupling) . It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals (e.g., antimicrobials, kinase inhibitors) and industrial materials like polyurethane foams, adhesives, and coatings .
Properties
CAS No. |
84196-25-8 |
|---|---|
Molecular Formula |
C14H10Br2N2O2 |
Molecular Weight |
398.05 g/mol |
IUPAC Name |
3-bromo-N'-(3-bromobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-5-1-3-9(7-11)13(19)17-18-14(20)10-4-2-6-12(16)8-10/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
MZIKEXGTFIAUJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Other CAS No. |
84196-25-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
a) 3-Bromobenzohydrazide (CAS 39115-96-3)
- Molecular Formula : C₇H₇BrN₂O
- Molecular Weight : 215.05 g/mol
- Key Differences : Lacks the second bromobenzoyl group, resulting in lower molecular weight and altered solubility. Primarily used as a precursor for triazole derivatives and antimicrobial agents .
b) N'-(3-Bromobenzoyl)isonicotinohydrazide
- Structure: Incorporates an isonicotinohydrazide moiety instead of a second bromobenzoyl group.
- Activity : Exhibits superior antibacterial activity against E. coli (MIC: 0.24 ± 2.20 ppm ) and antimycobacterial effects against Mycobacterium tuberculosis .
c) 3-Bromo-N'-(5-nitro-2-oxo-2H-indol-3-yl)benzohydrazide (CAS 5271-21-6)
Functional Analogues
a) 2-(3-Bromobenzoyl)-N-tridecylhydrazine-1-carboxamide (Compound 2j)
- Activity : Potent acetylcholinesterase (AChE) inhibitor with IC₅₀ = 44.08–100.08 µM . The tridecyl chain enhances lipophilicity, improving membrane permeability .
- Comparison : Unlike 2'-(3-Bromobenzoyl)3-bromobenzohydrazide, this compound shows selectivity for AChE over butyrylcholinesterase (BChE) (SI > 8.4 ) .
b) 3-Bromobenzoyl Derivatives in Kinase Inhibition
- Example : Compounds 9f and 9g (3-bromobenzoyl-substituted oxindoles) inhibit Bruton’s tyrosine kinase in RAMOS cells with IC₅₀ = 2.06–2.09 µM . The bromine position (meta) is critical for activity, as ortho or para substitutions reduce potency .
c) Methyl β-D-Galactopyranoside (β-MGP) Derivatives
Key Comparative Data
Mechanistic and Structural Insights
- Bromine Position : Meta-substitution (3-bromo) enhances electronic withdrawal, improving binding to enzymes like AChE and kinases. Ortho or para positions reduce activity due to steric hindrance or electronic effects .
- Hydrazide Linkage : The –NH–NH– group facilitates hydrogen bonding with biological targets, critical for antimicrobial and enzyme-inhibitory activities .
- Solubility : Higher bromine content (e.g., dibrominated derivatives) reduces aqueous solubility but improves lipid membrane penetration, as seen in kinase inhibitors .
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